N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide
Description
N-(4-(N-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a sulfonamide-based compound characterized by a 2,6-dimethoxy-substituted pyrimidine ring linked via a sulfamoyl bridge to a phenyl group, which is further substituted with a 3,4-dimethylbenzamide moiety. The 2,6-dimethoxy groups on the pyrimidine ring may enhance metabolic stability and influence binding affinity to biological targets, while the 3,4-dimethylbenzamide moiety could modulate lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-13-5-6-15(11-14(13)2)20(26)22-16-7-9-17(10-8-16)31(27,28)25-18-12-19(29-3)24-21(23-18)30-4/h5-12H,1-4H3,(H,22,26)(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGITXOLVHFXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide are whole blood phagocytes and isolated polymorphonuclear cells. These cells play a crucial role in the immune response, particularly in the process of phagocytosis, where they engulf and destroy pathogens.
Mode of Action
This compound inhibits the oxidative bursts from these cells. Oxidative bursts are reactions that occur in response to microbial infections, leading to the production of reactive oxygen species (ROS). By inhibiting this process, the compound reduces the level of ROS, which can cause tissue damage if produced excessively.
Biochemical Pathways
The compound’s action affects the inflammatory response pathway. It significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which are typically elevated during inflammation. Conversely, it upregulates the expression of the anti-inflammatory cytokine IL-10.
Pharmacokinetics
The compound exhibits good bioavailability, as evidenced by its effective inhibition of nitric oxide with an IC50 (3.6 ± 2.2 µg/mL) from lipopolysaccharide-induced J774.2 macrophages. , indicating a favorable safety profile.
Result of Action
The result of the compound’s action is a reduction in inflammation. This is achieved through the inhibition of oxidative bursts and the modulation of cytokine expression. The compound’s action leads to a decrease in the levels of pro-inflammatory cytokines and an increase in the levels of anti-inflammatory cytokines.
Action Environment
While specific environmental factors influencing the compound’s action are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the efficacy and stability of any compound
Biochemical Analysis
Biochemical Properties
The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells. It also inhibits nitric oxide from lipopolysaccharide-induced J774.2 macrophages.
Cellular Effects
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide has shown to have significant effects on cellular function. It downregulates the mRNA expression of inflammatory markers TNF-α, IL-1β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalised inflammation. It also upregulates the expression of anti-inflammatory cytokine IL-10.
Molecular Mechanism
It is known that it exerts its effects at the molecular level by interacting with various biomolecules and influencing gene expression.
Temporal Effects in Laboratory Settings
The compound has shown to have long-term effects on cellular function in both in vitro and in vivo studies
Biological Activity
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-3,4-dimethylbenzamide is a complex organic compound with significant biological activity. It has garnered attention in various fields such as medicinal chemistry, pharmacology, and agricultural science due to its potential as an enzyme inhibitor and its role in chitin synthesis inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H27N5O5S2
- Molecular Weight : 541.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is thought to inhibit certain enzymes by binding to their active sites, thus blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, including:
- Chitin Synthesis Inhibition : The compound has been shown to inhibit chitin synthesis in insects, which is crucial for their growth and development. This property makes it a candidate for use as an insecticide.
- Enzyme Inhibition : It may also inhibit enzymes involved in critical metabolic pathways in both plants and animals.
Structure-Activity Relationships (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to analyze the effects of different substituents on the biological activity of related compounds. For instance, the introduction of electron-donating groups has been correlated with enhanced inhibitory activity against chitin synthesis in various insect species such as Chilo suppressalis and Spodoptera litura .
Table 1: Summary of SAR Findings
| Compound | Substituent | Activity (pIC50) | Target |
|---|---|---|---|
| A | -OCH3 | 3.49 | Chitin Synthesis |
| B | -Cl | 3.20 | Enzyme Inhibition |
| C | -NO2 | 2.85 | Enzyme Inhibition |
Case Studies
- Insecticidal Activity : A study demonstrated that this compound exhibited significant larvicidal activity against C. suppressalis. The compound's effectiveness was attributed to its ability to disrupt chitin synthesis during the larval stage .
- Enzyme Inhibition Studies : Research indicated that the compound could inhibit specific enzymes related to metabolic pathways in cancer cells. The binding affinity was assessed using various biochemical assays that demonstrated a competitive inhibition mechanism .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The 3,4-dimethylbenzamide substituent increases molecular weight and lipophilicity (logP ~3.2 estimated) relative to sulfamethoxazole (logP ~0.5), which may improve tissue penetration but reduce solubility .
- Synthetic Complexity : The target compound requires multi-step synthesis involving hydrazone coupling and cyclization, similar to derivatives in , but with lower reported yields (e.g., 58–83% for analogues in ) compared to sulfamethoxazole’s industrial-scale production .
Functional Comparisons with Pharmacopeial Standards
Sulfamethoxazole, a benchmark sulfonamide antibiotic, lacks the pyrimidine and benzamide groups present in the target compound. This structural divergence correlates with differences in:
- Mechanism of Action: Sulfamethoxazole inhibits dihydropteroate synthase (DHPS) via competitive binding to para-aminobenzoic acid (PABA). The target compound’s dimethoxy-pyrimidine group may interfere with bacterial folate metabolism through alternative binding modes .
- Resistance Profile : Sulfamethoxazole faces widespread resistance due to mutations in DHPS. The target compound’s unique substituents might circumvent common resistance mechanisms, though this requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
